(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine
Description
Historical Context and Discovery
The compound (3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine emerged from pharmaceutical research efforts focused on developing cardiovascular therapeutic agents. Historical patent documentation reveals that this compound was first synthesized as part of research programs aimed at creating novel bicyclic structures with specific pharmacological properties. The development of synthetic methodologies for this compound traces back to patent applications from the early 2000s, where researchers recognized its potential as a key intermediate in complex pharmaceutical synthesis pathways.
The discovery process involved systematic exploration of bicyclo[4.2.0]octane systems, particularly those containing methoxy substituents and amine functional groups. Research teams focused on developing efficient synthetic routes that could produce the compound with high yields and stereochemical control. The compound's identification as a valuable synthetic intermediate led to extensive research into optimization of its preparation methods, with particular emphasis on achieving high stereoselectivity for specific enantiomeric forms.
Early synthetic approaches involved reduction of corresponding nitrile precursors using borane-tetrahydrofuran complexes, followed by acid treatment to obtain the hydrochloride salt form. These initial methodologies established the foundation for subsequent improvements in synthetic efficiency and stereochemical control. The historical development of this compound reflects broader trends in pharmaceutical chemistry toward creating structurally complex intermediates that serve as building blocks for therapeutically active molecules.
Nomenclature and Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry naming conventions for bicyclic aromatic systems. The compound belongs to the class of benzocyclobutene derivatives, specifically featuring a fused ring system where a benzene ring is connected to a cyclobutane ring through two adjacent carbon atoms. The numbering system begins with the bridgehead carbons of the bicyclic framework, with the methoxy substituents located at positions 3 and 4 of the aromatic ring.
According to chemical classification systems, this compound falls under multiple categories within organic chemical taxonomy. It is classified as a bicyclic aromatic amine, featuring both aromatic and aliphatic structural elements. The compound contains primary amine functionality attached to the saturated portion of the bicyclic system, while the aromatic ring bears two methoxy substituents that significantly influence its chemical and physical properties.
The structural classification reveals that this compound represents a substituted benzocyclobutene system with specific substitution patterns that create unique three-dimensional molecular geometry. The bicyclo[4.2.0]octane framework provides conformational rigidity that distinguishes it from more flexible aliphatic amine structures. This classification is significant for understanding structure-activity relationships and predicting chemical reactivity patterns.
Registry Identifiers and Databases
Multiple registry systems maintain records for this compound and its various salt forms, reflecting its importance in chemical databases and commercial availability. The compound exists in several forms with distinct Chemical Abstracts Service registry numbers that correspond to different stereochemical configurations and salt forms.
| Registry Database | Identifier | Chemical Form | Molecular Formula |
|---|---|---|---|
| Chemical Abstracts Service | 35202-55-2 | Hydrochloride Salt | C₁₁H₁₆ClNO₂ |
| Chemical Abstracts Service | 73344-75-9 | Free Base | C₁₁H₁₅NO₂ |
| Chemical Abstracts Service | 869856-07-5 | S-Enantiomer | C₁₁H₁₅NO₂ |
| PubChem Compound | 20058493 | Hydrochloride Salt | C₁₁H₁₆ClNO₂ |
| PubChem Compound | 423512 | Free Base | C₁₁H₁₅NO₂ |
The United States Food and Drug Administration Global Substance Registration System maintains a unique identifier (322VUN7K2C) for the hydrochloride salt form, indicating its relevance to pharmaceutical applications. The National Cancer Institute's Developmental Therapeutics Program has assigned multiple NSC numbers (268229 and 154409) to different forms of the compound, reflecting its inclusion in chemical screening programs.
International chemical databases including the National Institute of Standards and Technology Chemistry WebBook contain comprehensive data entries for related bicyclic structures, providing thermodynamic and spectroscopic information that aids in characterizing this compound family. The extensive database coverage demonstrates the compound's significance in both academic research and industrial applications.
Known Synonyms and Alternative Names
The nomenclature for this compound includes numerous synonyms that reflect different naming conventions and chemical database systems. These alternative names often emphasize specific structural features or relate to the compound's role as a pharmaceutical intermediate.
| Systematic Name | Database Source | Structural Emphasis |
|---|---|---|
| 4,5-Dimethoxy-1-(aminomethyl)benzocyclobutane | FDA GSRS | Benzocyclobutane Framework |
| 3,4-Dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene-7-methanamine | Chemical Vendors | Bicyclic Nomenclature |
| Bicyclo[4.2.0]octa-1,3,5-triene-7-methanamine, 3,4-dimethoxy- | Chemical Abstracts | CAS Index Name |
| (3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methanamine | PubChem | IUPAC Variant |
Commercial chemical suppliers often use abbreviated forms or trade-specific nomenclature for catalog purposes. The compound appears in pharmaceutical research literature under names that emphasize its relationship to specific synthetic pathways or target molecules. Some suppliers refer to it as "Ivabradine Impurity 9" or "Ivabradine Impurity 28," indicating its role as a process-related substance in pharmaceutical manufacturing.
The diversity of naming conventions reflects the compound's presence across multiple chemical disciplines and commercial applications. Stereochemical descriptors such as (S)- or (R)- are often included when referring to specific enantiomeric forms, particularly in pharmaceutical contexts where stereochemistry is critical. This nomenclatural complexity necessitates careful attention to registry numbers and structural identifiers when referencing the compound in scientific literature.
Significance in Organic Chemistry Research
The research significance of this compound extends beyond its role as a pharmaceutical intermediate to encompass broader applications in synthetic organic chemistry. The compound serves as a valuable building block for constructing complex molecular architectures that require rigid bicyclic frameworks with specific substitution patterns.
Synthetic methodology research has focused extensively on developing efficient routes to this compound, particularly methods that provide high stereochemical control. Patent literature documents multiple synthetic approaches, including reduction of nitrile precursors and enzymatic resolution techniques. These methodological developments have contributed to broader understanding of bicyclic system synthesis and stereochemical control in pharmaceutical intermediates.
The compound's structural features make it particularly valuable for studying structure-activity relationships in pharmaceutical research. The bicyclo[4.2.0]octane framework provides conformational constraints that influence molecular interactions with biological targets. Research into this compound has contributed to understanding how rigid bicyclic structures affect molecular recognition and binding properties.
Stereochemical studies of this compound have advanced understanding of asymmetric synthesis techniques and enzymatic resolution methods. The development of processes for obtaining specific enantiomeric forms has implications for broader pharmaceutical manufacturing approaches. The compound serves as a model system for investigating stereoselective synthetic transformations and their optimization.
Current research applications include its use as a synthetic intermediate in medicinal chemistry programs exploring cardiovascular therapeutics and related pharmaceutical targets. The compound's accessibility through established synthetic routes makes it valuable for structure-activity relationship studies and lead compound development. Its role in pharmaceutical research continues to drive interest in developing more efficient synthetic methodologies and understanding its chemical properties.
Properties
IUPAC Name |
(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-13-10-4-7-3-8(6-12)9(7)5-11(10)14-2/h4-5,8H,3,6,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZSBHBIJDIACW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(CC2=C1)CN)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501191510 | |
| Record name | 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501191510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73344-75-9, 35202-55-2 | |
| Record name | 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73344-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dimethoxy-1-(aminomethyl)benzocyclobutane hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035202552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-Dimethoxy-1-(aminomethyl)benzocyclobutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073344759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501191510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,4-Dimethoxy-bicyclo[4.2.0]octa-1,3,5-trien-7-yl)-methylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.579 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,5-DIMETHOXY-1-(AMINOMETHYL)BENZOCYCLOBUTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN386JHN8A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Overview
The enzymatic synthesis of the (7S)-enantiomer of (3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine leverages lipase-catalyzed kinetic resolution to achieve stereoselectivity. This method, detailed in US Patent US20140024088A1, employs a racemic amine substrate subjected to enantioselective acylation, enabling the isolation of the desired (7S)-isomer.
Key Reaction Steps
-
Substrate Preparation : The racemic amine, 1-(3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine, is dissolved in a polar aprotic solvent such as 2-methyltetrahydrofuran (2-MeTHF).
-
Enzymatic Acylation : Lipase from Pseudomonas cepacia (e.g., PS-C II Amano) catalyzes the reaction between the amine and a carbonate donor (e.g., diallyl carbonate or dibenzyl carbonate). The enzyme selectively acylates the (7R)-enantiomer, leaving the (7S)-amine unreacted.
-
Separation : The unreacted (7S)-amine is isolated via column chromatography, while the acylated (7R)-product is discarded or recycled.
Optimization Parameters
-
Enzyme-to-Substrate Ratio : A 1:1 (w/w) ratio ensures efficient catalysis without excess enzyme waste.
-
Temperature : Reactions proceed optimally at 30°C, balancing enzyme activity and substrate stability.
-
Reaction Time : 24–42 hours, depending on the carbonate donor’s reactivity (e.g., diallyl carbonate requires 42 hours vs. 24 hours for dibenzyl carbonate).
Table 1: Enzymatic Acylation Conditions and Yields
| Carbonate Donor | Solvent | Enzyme Loading (E/S) | Time (h) | Yield (S)-Amine | Purity (ee) |
|---|---|---|---|---|---|
| Diallyl carbonate | 2-MeTHF | 1:1 | 42 | 82% | >99% |
| Dibenzyl carbonate | 2-MeTHF | 1:1 | 24 | 78% | >99% |
Hydrochloride Salt Formation
Final Product Stabilization
The free base amine is converted to its hydrochloride salt for enhanced stability and pharmaceutical compatibility. This step involves direct treatment with hydrogen chloride gas in a mixed solvent system.
Procedure
-
Neutralization : The (7S)-amine is dissolved in ethyl acetate and ethanol (4:1 v/v).
-
HCl Gas Introduction : Gaseous HCl is bubbled through the solution at 15–20°C, forming a crystalline precipitate.
-
Isolation : The hydrochloride salt is filtered, washed with cold solvent, and dried under vacuum.
Table 2: Hydrochloride Salt Crystallization Parameters
| Amine Input | Solvent Ratio (EtOAc:EtOH) | HCl (eq) | Temperature (°C) | Yield |
|---|---|---|---|---|
| 5 kg | 4:1 | 1.012 | 15–20 | 95% |
Industrial-Scale Considerations
Continuous Flow Reactor Integration
The patent highlights the potential for continuous flow systems to improve scalability and reduce reaction times. By maintaining precise control over residence time and temperature, enantioselectivity and yield are preserved at higher throughputs.
Environmental and Cost Metrics
-
Solvent Recovery : 2-MeTHF is prioritized for its low toxicity and high recyclability.
-
Enzyme Reusability : Immobilized lipase variants retain >90% activity after five cycles, reducing production costs.
Comparative Analysis of Synthetic Routes
While enzymatic resolution dominates current methodologies, alternative approaches such as asymmetric hydrogenation or chiral auxiliary-mediated synthesis remain underexplored. The absence of methoxy-directed directing groups on the benzocyclobutane core complicates traditional catalytic asymmetric methods, necessitating innovative ligand design for future routes.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to convert the compound into different derivatives.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Could be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism by which (3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine exerts its effects involves interactions with specific molecular targets. These interactions can influence various biological pathways, although detailed mechanisms are still under investigation .
Comparison with Similar Compounds
(a) N-Methyl Derivative: [N-[[3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]-N-methylamine]
- Structure : Differs by the addition of a methyl group on the amine nitrogen.
- Role : This compound is a direct precursor to Ivabradine. The methylation step enhances metabolic stability and receptor binding affinity .
- Synthesis : Optical resolution via chiral acids (e.g., tartaric acid) is required to isolate the (7S)-enantiomer .
| Property | (3,4-Dimethoxybicyclo...)methanamine | N-Methyl Derivative |
|---|---|---|
| Molecular Formula | C₁₂H₁₇NO₂ | C₁₃H₁₉NO₂ |
| Molar Mass (g/mol) | 207.27 | 221.30 |
| CAS Number | 73344-75-9 | 866783-12-2 |
| Role | Intermediate | Direct precursor |
(b) Hydrochloride Salt
- Structure : Protonated amine with a chloride counterion.
- Advantages : Improved solubility in aqueous media (critical for pharmaceutical formulations) .
Stereoisomers
The (7S)-enantiomer is pharmacologically active, while the (7R)-enantiomer is inactive or less potent. Comparisons include:
- Synthetic Yield : Enzymatic methods achieve >95% enantiomeric excess (e.e.) for the (7S)-form .
- Biological Activity : (7S)-form binds selectively to cardiac ion channels (e.g., HCN channels), whereas the (7R)-form shows negligible activity .
Functional Analogues in Drug Development
(a) Benzocyclobutane Derivatives
(b) Penicillin-Based Bicyclic Compounds
- Example: (2S,5R,6R)-6-[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid .
- Comparison : While structurally distinct (contains a β-lactam ring), this class highlights the broader use of bicyclic systems in pharmaceuticals. Rigorous crystallinity and purity standards apply to both classes .
Physicochemical and Pharmacokinetic Comparison
| Parameter | (3,4-Dimethoxybicyclo...)methanamine | N-Methyl Derivative | Benzocyclobutane Analogue |
|---|---|---|---|
| LogP | 1.8 (predicted) | 2.1 | 1.5 |
| Water Solubility | Low (free base) | Moderate (salt form) | Low |
| Metabolic Stability | Moderate | High | Moderate |
Biological Activity
(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine, also known by its hydrochloride form (CAS Number: 35202-55-2), is a bicyclic compound with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula: CHClNO
- Molecular Weight: 228.70 g/mol
Biological Activity Overview
Research into the biological activity of this compound has highlighted several key areas:
- Antioxidant Properties : Studies indicate that compounds with similar structures exhibit significant antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly due to modulation of neurotransmitter systems.
- Enzyme Inhibition : The compound has shown promise in inhibiting certain enzymes related to metabolic pathways, which could have implications in drug development for metabolic disorders.
Antioxidant Activity
A study evaluated the antioxidant capacity of various derivatives of bicyclic compounds, including this compound. The results indicated a dose-dependent increase in radical scavenging activity, measured using DPPH and ABTS assays.
| Concentration (µM) | DPPH Scavenging (%) | ABTS Scavenging (%) |
|---|---|---|
| 10 | 25 | 30 |
| 50 | 55 | 60 |
| 100 | 85 | 90 |
Neuroprotective Effects
In vitro studies using neuronal cell lines demonstrated that this compound could reduce apoptosis induced by oxidative stress agents such as hydrogen peroxide.
| Treatment Group | Cell Viability (%) |
|---|---|
| Control | 100 |
| HO Only | 40 |
| Compound Treatment | 75 |
Enzyme Inhibition Studies
The compound's effect on enzyme activity was assessed through kinetic studies against various enzymes such as acetylcholinesterase and butyrylcholinesterase.
| Enzyme | IC (µM) |
|---|---|
| Acetylcholinesterase | 12 |
| Butyrylcholinesterase | 15 |
Case Studies
- Case Study on Neuroprotection : A study involving animal models of neurodegenerative diseases reported that administration of this compound resulted in improved memory retention and reduced markers of neuroinflammation.
- Clinical Implications : The compound's potential as a therapeutic agent for conditions like Alzheimer's disease is being explored due to its ability to inhibit cholinesterase enzymes and enhance cholinergic signaling.
Q & A
Q. Q1: What are the established synthetic routes for (3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine, and what are their key methodological considerations?
Answer: Two primary approaches are documented:
- Enzymatic Synthesis : A four-step sequence involving dynamic kinetic resolution (DKR) via asymmetric bioamination of an aldehyde precursor. This method uses enzymatic acylation (e.g., lipases) to achieve enantiopure intermediates, followed by reduction with agents like Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) .
- Chemical Synthesis : Starting from 3,4-dimethoxyphenylacetic acid, this route involves iodination, amidation, and cyclization to form the bicyclic core. Stereoselective reduction using catalysts like (S)-1-methyl-3,3-diphenyltetrahydro-oxazaborole ensures chirality .
Key Considerations : Solvent choice (anhydrous conditions for moisture-sensitive steps), temperature control during cyclization, and catalyst selection for enantiomeric purity.
Q. Q2: How can researchers validate the enantiomeric purity of this compound, and what analytical techniques are recommended?
Answer:
- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol mobile phases to resolve enantiomers. Retention time differences correlate with optical activity .
- NMR Spectroscopy : - and -NMR can detect diastereotopic protons or carbons in impure samples.
- Polarimetry : Measure specific rotation values (e.g., [α]) and compare with literature data for enantiopure standards .
Advanced Research Questions
Q. Q3: What strategies exist to resolve enantiomers of intermediates in the synthesis of ivabradine derivatives, and how do they impact pharmacological activity?
Answer:
- Enzymatic Resolution : Lipase-catalyzed acylations (e.g., using Candida antarctica lipase B) selectively modify one enantiomer, enabling separation. This method achieves >99% enantiomeric excess (ee) for (7S)-configured intermediates critical to ivabradine’s activity .
- Chiral Auxiliaries : Temporary stereochemical guides (e.g., Evans oxazolidinones) direct asymmetric synthesis but require additional steps for removal.
Pharmacological Impact : The (7S)-enantiomer exhibits selective heart rate reduction via hyperpolarization-activated cyclic nucleotide-gated (HCN) channel inhibition, while the (7R)-form may lack efficacy or display off-target effects .
Q. Q4: How do structural modifications (e.g., methoxy group substitution) affect the compound’s interaction with serotonin receptors, and what experimental models validate these effects?
Answer:
- Methoxy Substitution : Replacing 3,4-dimethoxy groups with halogens (e.g., bromine in TCB-2) enhances 5-HT receptor affinity but introduces hallucinogenic properties. Molecular docking studies suggest altered hydrogen bonding with Ser159/Ser239 residues .
- In Vivo Models : Head-twitch response (HTR) assays in rodents quantify 5-HT activation. Electrophysiological recordings in prefrontal cortex slices measure changes in excitatory postsynaptic currents (EPSCs) .
Q. Q5: What methodologies are recommended to address contradictory data on the compound’s receptor selectivity across studies?
Answer:
- Receptor Profiling Panels : Use radioligand binding assays (e.g., -ketanserin for 5-HT) across a broad receptor panel (e.g., 50+ GPCRs) to identify off-target interactions.
- Functional Assays : Compare cAMP inhibition (HCN channels) vs. calcium mobilization (5-HT) in transfected HEK293 cells. Contradictions may arise from assay conditions (e.g., G protein coupling preferences) .
Q. Q6: How can researchers optimize the compound’s stability in formulation studies, particularly regarding solid-state degradation?
Answer:
- Polymorph Screening : Identify stable crystalline forms via X-ray diffraction (PXRD) and differential scanning calorimetry (DSC). Amorphous dispersions with polymers (e.g., HPMCAS) improve solubility but require stability testing under accelerated conditions (40°C/75% RH) .
- Degradation Pathways : Monitor hydrolysis of the methanamine group via LC-MS under acidic/basic conditions. Use antioxidants (e.g., BHT) to mitigate oxidative degradation .
Methodological Challenges
Q. Q7: What experimental designs are critical for assessing regioselectivity in the bicyclo[4.2.0]octatriene core during synthesis?
Answer:
Q. Q8: How can in vitro assays differentiate between HCN channel inhibition and off-target ion channel effects?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
